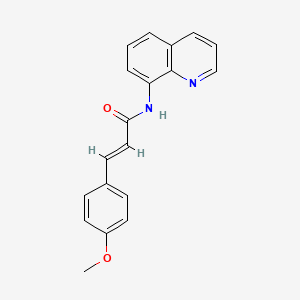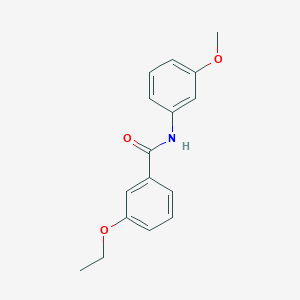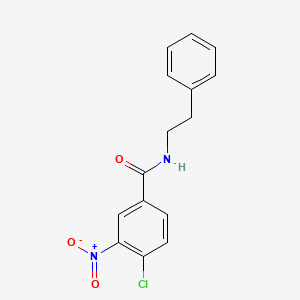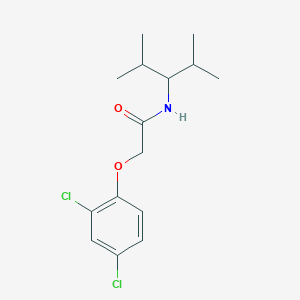
3-(4-methoxyphenyl)-N-8-quinolinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-8-quinolinylacrylamide, also known as MQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQA is a small molecule that has shown promise in a variety of research areas, including neuroscience and cancer research.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has also been shown to modulate the activity of various signaling pathways, including the JAK/STAT pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been shown to have a variety of biochemical and physiological effects. In neuroscience, 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been shown to enhance neuronal survival and to protect against oxidative stress. 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In cancer research, 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. Another advantage is that 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been extensively studied and has shown promise in a variety of research areas. However, one limitation of using 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are many future directions for research on 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide. In neuroscience, future research could focus on the potential use of 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In cancer research, future research could focus on the development of 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide derivatives with improved anticancer properties. Additionally, future research could focus on the development of new synthesis methods for 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide and the elucidation of its mechanism of action.
Synthesemethoden
3-(4-methoxyphenyl)-N-8-quinolinylacrylamide can be synthesized using a variety of methods, including the Hantzsch reaction and the Knoevenagel reaction. The Hantzsch reaction involves the condensation of 4-methoxybenzaldehyde, 8-hydroxyquinoline, and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The Knoevenagel reaction involves the condensation of 4-methoxybenzaldehyde and 8-hydroxyquinoline with ethyl cyanoacetate in the presence of a base such as piperidine.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been studied for its potential applications in a variety of scientific research areas. In neuroscience, 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been shown to have neuroprotective effects and to enhance neuronal survival. 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. In cancer research, 3-(4-methoxyphenyl)-N-8-quinolinylacrylamide has been shown to have anticancer properties and to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-16-10-7-14(8-11-16)9-12-18(22)21-17-6-2-4-15-5-3-13-20-19(15)17/h2-13H,1H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQALBOKDHOGCL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(quinolin-8-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)

![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)
![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)

